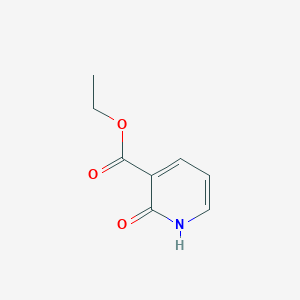

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate

Vue d'ensemble

Description

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound with a pyridine ring structure. It is known for its applications in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.

Mécanisme D'action

Target of Action

The primary target of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is essential for the postsynaptic neuron to restore its function after impulse discontinuity from the presynaptic nerve .

Mode of Action

This compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at the synapse.

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which involves the transmission of nerve impulses through acetylcholine. By inhibiting AChE, this compound increases the availability of acetylcholine, enhancing cholinergic transmission .

Result of Action

The inhibition of AChE by this compound leads to an increase in acetylcholine levels, which can enhance nerve impulse transmission. This can have various effects at the molecular and cellular levels, depending on the specific neurons and synapses involved .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate can be synthesized through a catalytic multicomponent reaction involving terminal alkynes, isocyanates, and malonates. This reaction is facilitated by copper acetylides, which attack isocyanates to form a propargylic amide species. This intermediate then reacts with malonates in the presence of tert-butyl lithium to form the desired dihydropyridine-3-carboxylate . The procedure is straightforward, has a broad scope, and allows the construction of the scaffold by creating three covalent bonds in one pot.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert it into dihydropyridine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Dihydropyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate is used in several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Industry: It is used in the production of fine chemicals and pharmaceuticals.

Comparaison Avec Des Composés Similaires

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate can be compared with other similar compounds, such as:

- Mthis compound

- Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate

- 2-oxo-1,2-dihydropyridine-3-carboxamide

These compounds share a similar core structure but differ in their substituents, which can significantly affect their reactivity and biological activity.

Activité Biologique

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the condensation of appropriate starting materials such as Meldrum's acid derivatives and amines. The reaction conditions typically involve the use of solvents like ethanol and catalysts to facilitate the formation of the dihydropyridine ring structure.

Antimicrobial Properties

A study highlighted the antimicrobial activity of derivatives of 2-oxo-1,2-dihydropyridine, including this compound. The compound demonstrated significant inhibitory effects against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

Research has indicated that compounds related to this compound exhibit anticancer properties. In vitro studies showed that these compounds can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Neuroprotective Effects

Ethyl 2-oxo-1,2-dihydropyridine derivatives have been studied for their neuroprotective effects. They have shown promise in enhancing cognitive functions and protecting neuronal cells from oxidative stress and neuroinflammation. This activity is attributed to their ability to modulate neurotransmitter systems and exert antioxidant effects .

Case Studies

- Antimicrobial Activity : A series of experiments conducted on various derivatives revealed that modifications in the chemical structure significantly influenced their antimicrobial efficacy. For instance, substituents on the pyridine ring enhanced activity against Gram-positive bacteria .

- Anticancer Mechanisms : In a specific case study involving human cancer cell lines, treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity .

- Neuroprotection : Another study demonstrated that these compounds could protect against glutamate-induced toxicity in neuronal cultures, suggesting their potential application in treating neurodegenerative diseases .

Data Table: Biological Activities Overview

Propriétés

IUPAC Name |

ethyl 2-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8(11)6-4-3-5-9-7(6)10/h3-5H,2H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXOVXUHTGDSAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.